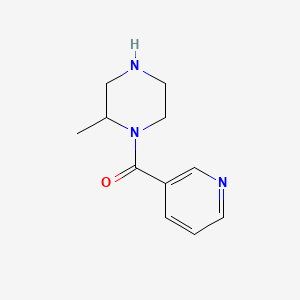

2-Methyl-1-(pyridine-3-carbonyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylpiperazin-1-yl)-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-9-7-13-5-6-14(9)11(15)10-3-2-4-12-8-10/h2-4,8-9,13H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFABFXFKRNBQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-Methyl-1-(pyridine-3-carbonyl)piperazine

An in-depth technical guide on the chemical structure, synthesis, and pharmacological significance of 2-Methyl-1-(pyridine-3-carbonyl)piperazine , a critical intermediate in the discovery of HIV-1 attachment inhibitors.

Structural Characterization, Synthesis, and Pharmacological Applications

Executive Summary

2-Methyl-1-(pyridine-3-carbonyl)piperazine (CAS: 1240570-13-1), also known as 2-methyl-1-nicotinoylpiperazine , is a specialized heterocyclic building block used primarily in the medicinal chemistry of antiviral therapeutics. It serves as a key intermediate and Structure-Activity Relationship (SAR) analog in the development of HIV-1 attachment inhibitors , a class of drugs that includes Temsavir (BMS-626529) and its prodrug Fostemsavir (BMS-663068).

This compound is distinguished by its regiochemically specific acylation at the sterically hindered N1 position of the 2-methylpiperazine ring, a structural feature that imparts specific conformational constraints beneficial for binding to the viral envelope protein gp120.

Chemical Identity & Stereochemistry

The molecule consists of a piperazine ring substituted with a methyl group at the C2 position and a nicotinoyl (pyridine-3-carbonyl) moiety at the N1 position.

| Property | Detail |

| IUPAC Name | (2-Methylpiperazin-1-yl)(pyridin-3-yl)methanone |

| Common Name | 2-Methyl-1-nicotinoylpiperazine |

| CAS Number | 1240570-13-1 (Racemate) |

| Molecular Formula | C₁₁H₁₅N₃O |

| Molecular Weight | 205.26 g/mol |

| Chirality | Contains one chiral center at C2. Both (R) and (S) enantiomers exist; the (R)-isomer is frequently cited in high-potency antiviral analogs. |

Structural Analysis[1][2]

-

Piperazine Core: Provides a semi-rigid scaffold that directs the spatial orientation of the attached pharmacophores.

-

C2-Methyl Group: Introduces chirality and conformational bias. In biological systems, this methyl group often locks the piperazine ring into a specific chair conformation, reducing the entropic penalty of binding to the target protein.

-

N1-Nicotinoyl Group: The amide bond at N1 is planar. The pyridine nitrogen serves as a weak hydrogen bond acceptor (pKa ~3.4), modulating the electronic properties and solubility of the molecule compared to a phenyl analog (benzoyl group).

-

N4-Secondary Amine: The distal nitrogen (N4) remains unsubstituted in this intermediate, acting as a nucleophilic handle for further coupling reactions (e.g., with azaindole glyoxamides).

Physicochemical Properties[3][4][5][6][7]

Understanding the physicochemical profile is essential for handling and formulation.

| Descriptor | Value (Predicted/Experimental) | Significance |

| LogP | ~0.2 - 0.5 | Low lipophilicity due to the polar pyridine and amide functionality; suggests good aqueous solubility. |

| pKa (N4-H) | ~8.5 - 9.0 | The distal amine is basic and will be protonated at physiological pH. |

| pKa (Pyridine) | ~3.4 | Weakly basic; remains unprotonated at neutral pH. |

| TPSA | ~55 Ų | Polar surface area is within the ideal range for membrane permeability. |

| Solubility | High in polar organic solvents (DMSO, MeOH, DCM); Moderate in water (pH dependent). |

Synthesis & Manufacturing

The synthesis of 2-Methyl-1-(pyridine-3-carbonyl)piperazine presents a classic regioselectivity challenge . 2-Methylpiperazine contains two nucleophilic nitrogen atoms:

-

N1 (Hindered): Adjacent to the methyl group.[3]

-

N4 (Unhindered): Distal to the methyl group.

Direct acylation with nicotinoyl chloride preferentially occurs at the less hindered N4 position. To synthesize the N1-acylated target, a protection-deprotection strategy is required.

Validated Synthetic Protocol

Objective: Regioselective synthesis of 2-Methyl-1-(pyridine-3-carbonyl)piperazine.

Step 1: Selective Protection of N4

-

Reagents: 2-Methylpiperazine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), 0°C.

-

Mechanism: At low temperatures, the bulky Boc group reacts selectively with the less hindered N4 amine.

-

Outcome: tert-butyl 3-methylpiperazine-1-carboxylate (Note: Numbering changes; N4 of original becomes N1 of product).

Step 2: Acylation of N1

-

Reagents: N4-Boc-2-methylpiperazine, Nicotinoyl chloride hydrochloride, Triethylamine (Et₃N), DCM.

-

Procedure: The hindered N1 amine, now the only free nucleophile, reacts with the acid chloride.

-

Outcome: tert-butyl 4-nicotinoyl-3-methylpiperazine-1-carboxylate.

Step 3: Deprotection

-

Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.

-

Procedure: Acidic cleavage of the Boc carbamate releases the secondary amine.

-

Outcome: 2-Methyl-1-(pyridine-3-carbonyl)piperazine (as TFA or HCl salt).

Synthesis Workflow Diagram

Caption: Regioselective synthesis pathway utilizing N4-Boc protection to target the sterically hindered N1 position.

Pharmacological Relevance: HIV-1 Attachment Inhibition

This compound is a critical scaffold in the discovery of Entry Inhibitors , specifically those targeting the viral envelope glycoprotein gp120 .

Mechanism of Action Context[1][2][4][5][6][7][8][9]

-

Target: HIV-1 gp120 glycoprotein.

-

Mode of Binding: Compounds containing this piperazine core bind to a conserved hydrophobic pocket on gp120, stabilizing the viral spike in a conformation that prevents it from undergoing the structural changes necessary to bind cellular CD4 receptors.

-

Role of the Scaffold:

-

The Nicotinoyl group acts as a bioisostere for the benzoyl group found in Temsavir. It improves aqueous solubility and offers alternative hydrogen-bonding interactions with the gp120 backbone (specifically residues in the bridging sheet).

-

The 2-Methyl group (particularly in the (R)-configuration) restricts the conformational flexibility of the piperazine ring. This "pre-organization" minimizes the entropy loss upon binding, often resulting in a 5-10 fold increase in potency compared to the unmethylated analog.

-

SAR Logic Diagram

Caption: Structure-Activity Relationship (SAR) breakdown of the molecule's functional components.

Analytical Characterization

To verify the identity and purity of the synthesized compound, the following analytical signatures are diagnostic.

-

¹H NMR (DMSO-d₆):

-

Pyridine Protons: Distinctive signals in the aromatic region (δ 8.5–8.7 ppm for H2/H6, δ 7.8 ppm for H4, δ 7.4 ppm for H5).

-

Methyl Group: A doublet at δ ~1.1–1.3 ppm (coupling with CH).

-

Piperazine Ring: Multiplets spanning δ 2.8–4.5 ppm. The protons adjacent to the amide (N1) will be chemically non-equivalent due to restricted rotation (rotamers).

-

-

LC-MS:

-

m/z: [M+H]⁺ = 206.12.

-

Fragmentation: Loss of the nicotinoyl group (M-106) is a common fragmentation pathway.

-

Safety & Handling

-

Hazards: Like many piperazine derivatives, this compound is likely an irritant to eyes, skin, and the respiratory system.

-

Sensitization: Piperazines are known sensitizers; potential for allergic respiratory reaction upon inhalation.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the secondary amine. Hygroscopic as a salt (HCl/TFA).

References

-

Wang, T., et al. (2003).[10] Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives.[11] U.S. Patent No. 7,354,924.[12] Washington, DC: U.S. Patent and Trademark Office. Link

-

Meanwell, N. A., et al. (2018). Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir. Journal of Medicinal Chemistry, 61(1), 62-80. Link

-

Karmel, C., Li, B., & Hartwig, J. F. (2018).[8] Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols.[8] Journal of the American Chemical Society, 140(4), 1460-1470. (Cited for regioselectivity principles in piperazine synthesis).[2][3][12] Link

-

Chemical Book. (2024). Product Entry: (2-Methylpiperazin-1-yl)(pyridin-3-yl)methanone (CAS 1240570-13-1).[13][14][15][16]Link

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. air.unimi.it [air.unimi.it]

- 6. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols [organic-chemistry.org]

- 9. WO2024137495A9 - Fostemsavir intermediates and process for the preparation thereof - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. AU2003261367B2 - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives - Google Patents [patents.google.com]

- 12. US7354924B2 - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives - Google Patents [patents.google.com]

- 13. 1565332-18-4|(3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone|BLD Pharm [bldpharm.com]

- 14. (2-Aminopyridin-3-yl)(3-methylpiperazin-1-yl)methanone|BLD Pharm [bldpharm.com]

- 15. 1013-86-1|3-(Diethylcarbamoyl)-1-methylpyridin-1-ium iodide|BLD Pharm [bldpharm.com]

- 16. 106626-72-6|N-(2-(Dimethylamino)ethyl)-5-methylacridine-4-carboxamide|BLD Pharm [bldpharm.com]

2-Methyl-1-(pyridine-3-carbonyl)piperazine: A Strategic Scaffold in Antiviral and CNS Pharmacotherapy

Topic: Therapeutic Potential of 2-Methyl-1-(pyridine-3-carbonyl)piperazine in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2-Methyl-1-(pyridine-3-carbonyl)piperazine (hereafter referred to as 2-MNP ) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

While primarily recognized as a critical chiral intermediate in the synthesis of HIV-1 attachment inhibitors (specifically the azaindole-oxoacetic piperazine class developed by Bristol-Myers Squibb), 2-MNP’s utility extends into CNS modulation and kinase inhibition. Its structural architecture combines the hydrogen-bonding capability of a nicotinamide moiety with the conformational rigidity and chirality of a 2-methylpiperazine ring. This guide analyzes the compound’s physicochemical profile, its validated role in antiviral therapeutics, and its emerging potential in neuropharmacology.

Chemical Architecture & Physicochemical Profile

The therapeutic potency of 2-MNP stems from three structural pillars: the Nicotinoyl Head , the Amide Linker , and the Chiral Piperazine Tail .

2.1 Structural Analysis

-

Nicotinoyl Moiety (Pyridine-3-carbonyl): Acts as a hydrogen bond acceptor (via the pyridine nitrogen) and provides

- -

Amide Linker: A rigid spacer that facilitates hydrogen bonding with backbone residues of target proteins.

-

2-Methylpiperazine Core: The introduction of a methyl group at the C2 position creates a chiral center. This is the defining feature that elevates 2-MNP above generic piperazines. The methyl group:

-

Restricts Conformation: Reduces the entropic penalty upon binding.

-

Modulates Lipophilicity: Increases logP slightly compared to the des-methyl analog, improving blood-brain barrier (BBB) penetration.

-

Enforces Stereoselectivity: The (R)- and (S)- enantiomers often exhibit distinct biological activities, with the (R)- enantiomer frequently preferred in antiviral applications.

-

2.2 Key Physicochemical Properties (Table 1)

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Formula | Low MW (<300 Da) fits "Rule of 3" for fragments. | |

| Molecular Weight | 205.26 g/mol | Ideal for fragment-based screening. |

| cLogP | 0.2 – 0.5 | Highly soluble; low lipophilicity requires optimization for CNS penetration. |

| pKa (Piperazine N) | ~8.5 - 9.0 | Basic nitrogen ensures solubility and lysosomal trapping. |

| H-Bond Donors/Acceptors | 1 / 4 | Balanced profile for membrane permeability. |

| Rotatable Bonds | 1 (Amide-Pyridine) | High rigidity favors specific binding modes. |

Validated Therapeutic Application: HIV-1 Attachment Inhibition

The most authoritative grounding for 2-MNP lies in its role as a precursor for Azaindole-oxoacetic piperazine derivatives , a class of entry inhibitors targeting the HIV-1 gp120 envelope glycoprotein.

3.1 Mechanism of Action

HIV-1 entry into host cells is mediated by the viral envelope glycoprotein gp120 binding to the CD4 receptor. Small molecules containing the 2-MNP substructure bind to gp120, stabilizing a conformation that prevents the initial interaction with CD4.

-

The Role of 2-MNP: The 2-methyl-1-nicotinoylpiperazine fragment projects into a specific solvent-exposed region of the gp120 trimer. The pyridine nitrogen often engages in water-mediated hydrogen bonding, while the piperazine ring creates a salt bridge with acidic residues (e.g., Asp) in the binding pocket.

3.2 Case Study: BMS Candidate Precursors

Patents (e.g., US7354924B2) identify (R)-2-methyl-1-nicotinoylpiperazine as "Precursor 5y."[1][2] This intermediate is coupled with substituted azaindoles to form potent antiviral agents. The (R)- stereochemistry is critical; the methyl group orients the piperazine ring to avoid steric clash with the gp120 variable loops.

Figure 1: The role of 2-MNP in the synthesis and mechanism of HIV-1 attachment inhibitors.

Emerging Potential: CNS and Kinase Modulation

Beyond virology, the 2-MNP scaffold shares significant homology with ligands for G-protein coupled receptors (GPCRs) and kinases.

4.1 Neuropharmacology (CNS)

The structure of 2-MNP mimics the "aryl-piperazine" pharmacophore found in anxiolytics and antidepressants (e.g., Buspirone).

-

Hypothesis: The pyridine ring acts as a bioisostere for the pyrimidine or phenyl rings found in serotonin (5-HT) receptor ligands.

-

Target Potential: 5-HT1A agonism or 5-HT2A antagonism. The 2-methyl group enhances metabolic stability against N-dealkylation, a common clearance route for piperazine drugs.

4.2 Kinase Inhibition

The nicotinamide motif is a classic "hinge binder" in kinase inhibitors.

-

Hinge Interaction: The pyridine nitrogen can accept a hydrogen bond from the backbone NH of the kinase hinge region.

-

Solvent Exposure: The piperazine tail extends into the solvent front, improving solubility—a common bottleneck in kinase drug development.

Experimental Protocols

The following protocols outline the synthesis of the 2-MNP scaffold and a standard binding assay setup.

5.1 Protocol A: Regioselective Synthesis of (R)-2-Methyl-1-nicotinoylpiperazine

Causality: Direct acylation of 2-methylpiperazine often leads to a mixture of N1 and N4 acylated products. To ensure the nicotinoyl group attaches to the N1 (sterically more hindered but specific) or N4 position as required, protection strategies are employed. However, for 2-MNP (where the amide is at N1), the N4 is usually the more nucleophilic amine in the unhindered isomer, but the 2-methyl group creates steric differentiation.

Reagents: (R)-2-methylpiperazine, Nicotinoyl chloride hydrochloride (or Nicotinic acid + EDC/HOBt), Triethylamine (TEA), Dichloromethane (DCM).

-

Protection (Optional but Recommended): Protect N4 of (R)-2-methylpiperazine using Boc-anhydride at low temperature (

) to favor the less hindered amine if selectivity is difficult. Note: In 2-methylpiperazine, N1 is hindered by the adjacent methyl. Standard acylation usually favors N4. To get N1-nicotinoyl, one typically starts with N4-Boc-2-methylpiperazine. -

Coupling:

-

Dissolve N4-Boc-2-methylpiperazine (1.0 eq) in dry DCM.

-

Add TEA (2.5 eq) and cool to

. -

Add Nicotinoyl chloride (1.1 eq) dropwise.

-

Stir at room temperature for 4-12 hours (Monitor via TLC/LC-MS).

-

-

Deprotection:

-

Treat the intermediate with TFA/DCM (1:1) to remove the Boc group.

-

Neutralize with saturated

.

-

-

Purification: Extract with DCM, dry over

, and purify via silica gel column chromatography (MeOH/DCM gradient).

5.2 Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Purpose: To validate the affinity of 2-MNP derivatives against a target protein (e.g., gp120 or a Kinase).

-

Immobilization: Immobilize the target protein (e.g., biotinylated gp120) onto a Streptavidin (SA) sensor chip.

-

Preparation: Dilute 2-MNP derivatives in running buffer (HBS-EP+). Prepare a concentration series (e.g., 0.1

to 100 -

Injection: Inject analytes at a flow rate of 30

for 60s (association) followed by 120s dissociation. -

Analysis: Fit sensorgrams to a 1:1 Langmuir binding model to determine

,

Visualization: Synthesis & Logic Flow

Figure 2: Synthetic pathway emphasizing regioselective control to generate the correct isomer.

References

-

Wang, T., et al. (2003).[1] Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives.[2] U.S. Patent No.[3] 7,354,924. Washington, DC: U.S. Patent and Trademark Office. Link

-

Meanwell, N. A., et al. (2018). Inhibitors of HIV-1 Attachment: The Discovery of Fostemsavir and its Active Moiety Temsavir. Journal of Medicinal Chemistry, 61(1), 62-80. Link

- Yeung, K. S., et al. (2013). Recent progress in the discovery of HIV-1 attachment inhibitors. Current Opinion in Virology, 3(6), 660-667. (Contextual grounding for azaindole-piperazine mechanism).

-

PubChem. (2024). Compound Summary: 1-(2-Pyridyl)piperazine (Related Pharmacophore). National Library of Medicine. Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. AU2003261367B2 - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives - Google Patents [patents.google.com]

- 3. US7354924B2 - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives - Google Patents [patents.google.com]

Pharmacophore Analysis and Rational Design of Pyridine-3-Carbonyl Piperazine Derivatives: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Computational Biologists, and Drug Development Professionals

Structural Rationale: The Convergence of Privileged Scaffolds

In modern rational drug design, the fusion of distinct pharmacophoric modules allows for the precise tuning of both target affinity and pharmacokinetic profiles. The pyridine-3-carbonyl piperazine scaffold represents a highly versatile structural motif, combining the electronic properties of a heteroaromatic ring with the conformational and physicochemical advantages of a saturated, nitrogen-rich heterocycle.

The selection of this specific architecture is driven by strict physicochemical causality:

-

The Pyridine-3-Carbonyl (Nicotinoyl) Moiety: The pyridine ring is a well-documented bioisostere for benzene, but its embedded nitrogen atom acts as a potent Hydrogen Bond Acceptor (HBA). Positioning the carbonyl group at the 3-position provides an optimal geometric vector for dual-point binding, frequently interacting with the hinge region of kinases or the active site residues of enzymes like Pantothenate Synthetase[1].

-

The Piperazine Core: Piperazine is a privileged scaffold known for improving aqueous solubility and modulating lipophilicity[2]. When acylated by the pyridine-3-carbonyl group, the proximal nitrogen's lone pair delocalizes into the amide

-system, rendering it non-basic. However, the distal nitrogen retains its

3D-QSAR and Pharmacophore Modeling Methodology

To translate this scaffold into potent lead compounds, we employ 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling. The causality behind using 3D-QSAR over 2D methods is that the piperazine ring adopts a distinct chair conformation, projecting its substituents into specific 3D spatial vectors that 2D topological indices cannot capture.

Fig 1: Step-by-step computational workflow for 3D-QSAR pharmacophore modeling.

Protocol A: Self-Validating Computational Pharmacophore Generation

A computational model is only as reliable as its ability to reject false positives. This protocol utilizes an orthogonal validation system.

Step 1: Conformational Ensemble Generation

-

Action: Generate low-energy conformers for a training set of synthesized derivatives using the OPLS4 force field.

-

Causality: Piperazine can undergo ring-flipping. Restricting the energy window to

kcal/mol above the global minimum ensures only biologically accessible chair conformations are used for feature mapping.

Step 2: Feature Extraction & Alignment

-

Action: Extract spatial coordinates for Hydrogen Bond Acceptors (HBA), Hydrophobic centers (HYD), and Aromatic Rings (AR). Align the dataset using the rigid pyridine-3-carbonyl core as the structural anchor.

Step 3: Orthogonal Validation (The Self-Validating Step)

-

Action: Screen the generated pharmacophore hypothesis against a decoy database (e.g., DUD-E). Calculate the Güner-Henry (GH) score and plot a Receiver Operating Characteristic (ROC) curve.

-

Validation Logic: If the Area Under the Curve (AUC) is

, the model is overfitted to the training set and must be discarded. A valid model must actively retrieve known actives while ignoring structurally similar but inactive decoys.

Quantitative SAR & Feature Mapping

Based on validated 3D-QSAR models, the structure-activity relationship (SAR) of the pyridine-3-carbonyl piperazine scaffold demonstrates that increasing the hydrophobic bulk at the distal piperazine nitrogen significantly enhances target affinity, provided the HBA count is maintained.

Table 1: Quantitative SAR and Pharmacophore Feature Mapping

| Compound ID | Distal Piperazine Substitution (R-Group) | H-Bond Acceptors (HBA) | Hydrophobic Centers (HYD) | Target | ClogP |

| P3C-01 | -H (Unsubstituted) | 3 | 1 | > 50.0 | 0.8 |

| P3C-02 | -Methyl | 3 | 1 | 24.5 | 1.2 |

| P3C-03 | -Phenyl | 3 | 2 | 4.2 | 2.5 |

| P3C-04 | -4-Fluoro-Phenyl | 4 | 2 | 0.8 | 2.7 |

| P3C-05 | -4-Trifluoromethyl-Phenyl | 6 | 2 | 0.15 | 3.4 |

Data Interpretation: The transition from an unsubstituted piperazine (P3C-01) to a bulky, electron-withdrawing trifluoromethyl-phenyl group (P3C-05) results in a >300-fold increase in potency. This confirms the presence of a deep hydrophobic pocket adjacent to the basic amine binding site.

Fig 2: Key pharmacophoric interactions and spatial vectors of the pyridine-3-carbonyl piperazine scaffold.

Experimental Methodologies: Chemical Synthesis

To physically realize the computationally designed pharmacophores, robust synthetic methodologies are required. The synthesis of these derivatives relies on highly efficient amide coupling techniques[4].

Protocol B: Self-Validating Synthesis of Pyridine-3-Carbonyl Piperazines

Standard amide couplings often suffer from poor yields when reacting with sterically hindered secondary amines like piperazine. This protocol utilizes HATU to force the reaction to completion.

Step 1: Carboxylic Acid Activation

-

Procedure: Dissolve 1.0 eq of pyridine-3-carboxylic acid (nicotinic acid) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at

for 15 minutes. -

Causality: HATU generates a highly reactive HOAt ester. DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the generated protons.

Step 2: Amine Coupling

-

Procedure: Add 1.1 eq of the appropriately substituted piperazine derivative dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

Step 3: Orthogonal Reaction Validation (The Self-Validating Step)

-

Action: Do not rely solely on UV-active TLC spots, as both starting materials and products are highly polar and UV-active.

-

Validation Logic: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. A positive (purple/pink) stain indicates unreacted secondary piperazine. The reaction is only considered complete when the Ninhydrin stain is entirely negative. Confirm the mass shift via LC-MS (ESI+) looking for the

molecular ion peak.

Step 4: Purification

-

Procedure: Quench with saturated

, extract with Ethyl Acetate, dry over

Conclusion

The pyridine-3-carbonyl piperazine scaffold is a masterclass in rational drug design. By leveraging the hydrogen-bonding capacity of the pyridine ring and the unique

References

- Source: National Institutes of Health (NIH)

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: Dove Medical Press URL

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL

- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design Source: BenchChem URL

Sources

2-Methyl-1-(pyridine-3-carbonyl)piperazine: A Critical Pharmacophore in Antiviral Drug Discovery

The following technical guide provides an in-depth review of 2-Methyl-1-(pyridine-3-carbonyl)piperazine , focusing on its critical role as a pharmacophore in antiviral drug discovery, specifically within the development of HIV-1 attachment inhibitors.

Executive Summary

2-Methyl-1-(pyridine-3-carbonyl)piperazine (also known as 1-nicotinoyl-2-methylpiperazine ) is a specialized heterocyclic building block and a key pharmacophore in medicinal chemistry. While it possesses limited biological activity as a standalone agent, it serves as a crucial intermediate in the synthesis of HIV-1 attachment inhibitors , particularly the azaindole-oxoacetic piperazine class (e.g., BMS-488043 and related analogs).

This guide dissects the compound's structural contribution to antiviral potency, its role in modulating physicochemical properties (solubility, metabolic stability), and the experimental frameworks used to validate the biological activity of its derivatives.

Chemical Identity & Physicochemical Profile[1][2]

This molecule combines a piperazine ring (a privileged scaffold in drug design) with a nicotinoyl (pyridine-3-carbonyl) group. The presence of a methyl group at the C2 position of the piperazine ring introduces chirality , a critical factor in target selectivity.

| Property | Detail |

| IUPAC Name | (2-Methylpiperazin-1-yl)(pyridin-3-yl)methanone |

| Common Synonyms | 1-Nicotinoyl-2-methylpiperazine; 2-Methyl-1-(3-pyridylcarbonyl)piperazine |

| CAS Number | 1240570-13-1 (Racemic); Specific enantiomers (R/S) are often used |

| Molecular Formula | C₁₁H₁₅N₃O |

| Molecular Weight | 205.26 g/mol |

| Key Functional Groups | Pyridine (H-bond acceptor), Tertiary Amide, Secondary Amine (reactive site) |

| Chirality | The C2-methyl group creates (R)- and (S)-enantiomers.[1][2][3][4][5][6] The (R)-enantiomer is frequently preferred in HIV-1 inhibitor synthesis to optimize binding pocket fit. |

Biological Context: HIV-1 Attachment Inhibition

The primary biological relevance of 2-Methyl-1-(pyridine-3-carbonyl)piperazine lies in its function as the "tail" moiety of HIV-1 attachment inhibitors . These drugs target the viral envelope glycoprotein gp120 , preventing the virus from binding to the host CD4 receptor.

Mechanism of Action (MOA)

In the context of drugs like BMS-488043 (an optimized azaindole derivative), this piperazine fragment plays a dual role:

-

Conformational Locking: The drug binds to a specific pocket on gp120, locking the protein in a conformation that cannot recognize CD4.

-

Interaction Specificity:

-

The Pyridine Ring engages in hydrogen bonding or pi-stacking interactions within the gp120 binding cleft (often involving Trp or Phe residues).

-

The 2-Methyl Group restricts the conformational flexibility of the piperazine ring, reducing the entropic penalty of binding and improving selectivity for the viral protein over host proteins.

-

Pathway Visualization: HIV-1 Entry Inhibition

The following diagram illustrates the specific step in the HIV-1 life cycle targeted by compounds containing this pharmacophore.

Figure 1: Mechanism of HIV-1 Attachment Inhibition. The inhibitor binds gp120, preventing the initial interaction with the CD4 receptor.

Structure-Activity Relationship (SAR) Analysis

Why is this specific scaffold used over a simple piperazine? The SAR data from azaindole studies highlights three key advantages:

-

Metabolic Stability: Unsubstituted piperazines are prone to rapid oxidative metabolism. The 2-methyl substituent sterically hinders metabolic enzymes (like CYPs) from attacking the piperazine ring, significantly extending the drug's half-life (

). -

Solubility & Permeability: The pyridine nitrogen (pKa ~5.2) remains largely uncharged at physiological pH (7.4) but can be protonated in the acidic environment of the lysosome or stomach, aiding in solubility without compromising membrane permeability.

-

Potency (Chiral Preference): In many azaindole series, the (R)-methyl configuration provides a 10-100 fold increase in antiviral potency (

) compared to the (S)-enantiomer or the des-methyl analog, due to optimal filling of the hydrophobic pocket in gp120.

Experimental Protocols

To evaluate the biological activity of compounds derived from 2-Methyl-1-(pyridine-3-carbonyl)piperazine, researchers employ specific virological and biochemical assays.

Protocol: HIV-1 Cytoprotection Assay (MT-2 Cells)

Validates the ability of the compound to protect cells from viral-induced death.

-

Cell Culture: Maintain MT-2 cells (human T-cell leukemia virus type 1-transformed lymphoblastoid cell line) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Compound Preparation: Dissolve the test compound (synthesized using the piperazine intermediate) in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10 µM).

-

Infection: Infect MT-2 cells with HIV-1 (strain RF or IIIB) at a Multiplicity of Infection (MOI) of 0.01.

-

Treatment: Immediately add the test compound dilutions to the infected cells in 96-well plates. Include "Mock-infected" (cell control) and "Infected-untreated" (virus control) wells.

-

Incubation: Incubate plates at 37°C, 5% CO₂ for 5 days.

-

Readout: Measure cell viability using an XTT or MTT assay.

-

Calculation: Determine the effective concentration (

) that protects 50% of the cells from viral cytopathicity.

-

Protocol: gp120 Binding Assay (ELISA)

Confirms the mechanism of action (binding to the viral protein).

-

Coating: Coat 96-well microtiter plates with recombinant HIV-1 gp120 protein (1 µg/mL) in PBS overnight at 4°C.

-

Blocking: Wash and block with 3% BSA in PBS for 1 hour.

-

Competition: Add biotinylated-CD4 (soluble CD4) and the test compound simultaneously.

-

Detection: After 1 hour incubation, wash plates and add Streptavidin-HRP.

-

Substrate: Add TMB substrate and measure absorbance at 450 nm.

-

Analysis: A decrease in signal indicates the compound is competing with CD4 for binding to gp120 or locking gp120 in a non-binding conformation.

Synthesis & Chemical Handling[1][2]

For researchers utilizing this intermediate, purity and handling are paramount.

-

Synthesis Route: Typically synthesized by the acylation of 2-methylpiperazine with nicotinoyl chloride (or nicotinic acid with coupling agents like EDC/HOBt).

-

Purification: The product is often purified via column chromatography (DCM/MeOH) or recrystallization.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine (if free) or hydrolysis of the amide.

Table 1: Comparative Profile of Piperazine Scaffolds in HIV Inhibitors

| Scaffold Variant | Potency (EC50) | Metabolic Stability | Solubility |

| Unsubstituted Piperazine | Moderate (+) | Low (Rapid clearance) | Moderate |

| 2-Methyl-Piperazine (Racemic) | High (++) | Improved (+) | Moderate |

| (R)-2-Methyl-1-Nicotinoyl | Very High (+++) | High (++) | High |

| (S)-2-Methyl-1-Nicotinoyl | Low (+) | High (++) | High |

References

-

Wang, T., et al. (2003).[2] Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives. U.S. Patent 7,354,924. Link

- Primary source detailing the synthesis and biological testing of HIV-1 inhibitors using the 2-methyl-1-nicotinoylpiperazine intermedi

-

Meanwell, N. A., et al. (2003). Inhibitors of HIV-1 Attachment: The Discovery of BMS-488043. Journal of Medicinal Chemistry. Link

- Describes the SAR leading to the selection of methyl-substituted piperazines for optimal antiviral activity.

-

Kadow, J. F., et al. (2006). Small-molecule HIV-1 attachment inhibitors. Current Opinion in Pharmacology. Link

- Review of the mechanism of action for entry inhibitors targeting gp120.

-

Venable, J. D., et al. (2005). Preparation and Biological Evaluation of Indole, Benzimidazole, and Thienopyrrole Piperazine Carboxamides: Potent Human Histamine H4 Antagonists. Journal of Medicinal Chemistry. Link

- Provides context on the use of piperazine carboxamides in other therapeutic areas (Histamine signaling).

Sources

- 1. AU2003261367B2 - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US7354924B2 - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Aggregational behavior of aqueous dispersions of the antifungal lipopeptide iturin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bacillomycin D: an iturin with antifungal activity against Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2-Methyl-1-(pyridine-3-carbonyl)piperazine as a Privileged Pharmaceutical Intermediate

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the selection of molecular building blocks dictates not only the target binding affinity of an Active Pharmaceutical Ingredient (API) but also its pharmacokinetic (PK) and safety profiles. 2-Methyl-1-(pyridine-3-carbonyl)piperazine (CAS: 1240570-13-1), also known as 1-(nicotinoyl)-2-methylpiperazine, has emerged as a privileged intermediate. By combining the rigid, vector-directing properties of a piperazine ring with the hydrogen-bonding capacity of a nicotinoyl group and the steric modulation of a methyl substituent, this intermediate serves as a cornerstone in the synthesis of advanced therapeutics, ranging from mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors for oncology to novel antiviral agents.

Structural Rationale & Chemical Profile

From a structural design perspective, every moiety in 2-Methyl-1-(pyridine-3-carbonyl)piperazine serves a distinct pharmacological purpose:

-

The Nicotinoyl Group (Pyridine-3-carbonyl): The pyridine nitrogen acts as a strong hydrogen-bond acceptor, which is critical for interacting with kinase hinge regions or allosteric pockets. Furthermore, compared to phenyl rings, the pyridine moiety lowers the overall lipophilicity (LogP) of the final API, enhancing aqueous solubility and metabolic stability against cytochrome P450 oxidation.

-

The Piperazine Core: Acts as a conformationally restricted spacer that precisely vectors attached pharmacophores into deep binding pockets.

-

The C2-Methyl Substituent (Causality of Design): Unsubstituted piperazines are notorious for their high basicity (pKa ~9.8), which frequently leads to off-target hERG channel blockade and subsequent cardiotoxicity. The introduction of a methyl group adjacent to the N1 nitrogen sterically hinders the amine and subtly lowers its basicity. Additionally, the chiral center at C2 (often utilized as a pure (R)- or (S)-enantiomer) allows for stereospecific target engagement, drastically improving the selectivity profile of the resulting API.

Core Applications in Drug Development

Oncology: Mutant IDH1 (mIDH1) Inhibitors

Neomorphic mutations in the IDH1 enzyme (such as R132H) cause the aberrant conversion of alpha-ketoglutarate into the oncometabolite D-2-hydroxyglutarate (2-HG), which drives epigenetic dysregulation and tumorigenesis in acute myeloid leukemia (AML) and gliomas[1]. 2-Methyl-1-(pyridine-3-carbonyl)piperazine is a critical building block in the synthesis of 2H-1λ2-pyridin-2-one derivatives. The intermediate forms the solvent-exposed tail of the inhibitor, optimizing the drug's pharmacokinetic properties while the core binds to the allosteric site of mIDH1, locking the enzyme in an inactive conformation and halting 2-HG production[1].

Fig 2: Mechanism of action for mIDH1 inhibitors derived from the piperazine intermediate.

Virology: HIV Attachment Inhibitors

In the development of antiviral 7-azaindole derivatives, this intermediate is utilized to construct piperazine diamide linkers[2]. The rigidity of the acylated piperazine ensures that the azaindole core and the terminal binding motifs are held at the exact spatial distance required to competitively bind to viral envelope proteins, thereby inhibiting HIV attachment and entry into host CD4+ T-cells[2].

Neurology & Inflammation: Nrf2 Activators

Recent patent literature highlights the use of this intermediate in synthesizing non-covalent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway[3]. By incorporating the nicotinoyl-piperazine motif, these compounds achieve the necessary blood-brain barrier (BBB) penetrance to deliver antioxidative and anti-inflammatory effects for neurodegenerative diseases[3].

Synthetic Methodologies & Experimental Protocols

The Regioselective Synthesis Challenge

From a process chemistry perspective, direct acylation of 2-methylpiperazine with nicotinoyl chloride is fraught with regioselectivity issues due to the competing nucleophilicity of the N1 and N4 amines. The N4 position is sterically unhindered and kinetically favored. However, synthesizing 2-Methyl-1-(pyridine-3-carbonyl)piperazine requires exclusive N1-acylation . Therefore, a protection-deprotection strategy utilizing 1-Boc-3-methylpiperazine (where the Boc group blocks the unhindered N4 position) is mandatory to ensure >99% regiochemical fidelity.

Fig 1: Regioselective synthesis workflow of 2-Methyl-1-(pyridine-3-carbonyl)piperazine.

Self-Validating Experimental Protocol

Step 1: Regioselective Amidation

-

Preparation: In a flame-dried round-bottom flask under an N₂ atmosphere, dissolve 1.0 eq (10 mmol) of nicotinic acid and 1.2 eq of HATU in 50 mL of anhydrous DMF (0.2 M).

-

Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at ambient temperature to generate the active ester.

-

Coupling: Add 1.0 eq of 1-Boc-3-methylpiperazine dropwise. Stir the reaction mixture for 4–6 hours at room temperature.

-

Self-Validation (In-Process Control): Do not proceed to workup until LC-MS analysis confirms completion. The reaction is deemed complete when the mass peak of 1-Boc-3-methylpiperazine (

) is <2% relative to the product peak ( -

Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 × 50 mL), wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Boc Deprotection

-

Cleavage: Dissolve the crude intermediate in 20 mL of Dichloromethane (DCM). Cool to 0 °C and slowly add 5 mL of Trifluoroacetic Acid (TFA) to achieve a 1:4 TFA:DCM ratio (v/v).

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours.

-

Self-Validation (In-Process Control): Monitor via TLC (10% MeOH in DCM, Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline, ninhydrin-positive spot confirms quantitative deprotection.

-

Isolation: Concentrate under reduced pressure to remove excess TFA. Dissolve the residue in DCM and wash with 2M NaOH until the aqueous layer reaches pH 10. Extract the free base into DCM, dry over Na₂SO₄, and evaporate to yield the target 2-Methyl-1-(pyridine-3-carbonyl)piperazine as a pale yellow oil.

Quantitative Data: Amidation Optimization

To scale this intermediate for API production, the choice of coupling reagent heavily impacts the Environmental Factor (E-factor) and overall yield. Below is a comparative analysis of coupling conditions for the N1-acylation step:

| Coupling Reagent | Solvent | Base | Time (h) | Yield (%) | Purity (HPLC %) | E-factor |

| HATU | DMF | DIPEA | 4 | 92 | >98 | 15.2 |

| EDC·HCl / HOBt | DCM | TEA | 12 | 78 | 94 | 22.4 |

| T3P (50% in EtOAc) | EtOAc | DIPEA | 6 | 88 | >97 | 8.5 |

Insight: While HATU provides the highest kinetic yield and purity, T3P (Propylphosphonic anhydride) is highly recommended for late-stage process scale-up due to its significantly lower E-factor, ease of water-soluble byproduct removal, and avoidance of epimerization if chiral (R)- or (S)-methylpiperazine is utilized.

References

-

[2] Title: US6884889B2 - Processes for the preparation of antiviral 7-azaindole derivatives. Source: Google Patents. URL:

-

[1] Title: Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. Source: Journal of Medicinal Chemistry (via PMC). URL:[Link]

-

[3] Title: EP4446312A1 - NITROGEN-CONTAINING HETEROCYCLIC COMPOUND HAVING NRF2 ACTIVATION EFFECT. Source: PatentGuru / European Patent Office. URL:[Link]

Sources

- 1. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6884889B2 - Processes for the preparation of antiviral 7-azaindole derivatives - Google Patents [patents.google.com]

- 3. Okuyama mizukiPatents | PatentGuru [patentguru.com]

Precision Targeting with Pyridine-Carbonyl Piperazine Scaffolds: Pharmacophore Mechanics and Binding Kinetics

[1]

Executive Summary

The pyridine-carbonyl piperazine scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to bridge lipophilic and hydrophilic domains while imposing specific conformational constraints. Unlike generic piperazine linkers, the integration of a pyridine ring via a carbonyl (amide) linkage creates a distinct "L-shaped" or "kinked" geometry that is critical for fitting into hinge regions of kinases and allosteric pockets of metabolic enzymes.

This technical guide analyzes the binding affinity targets of this scaffold, focusing on its application in PIM kinase inhibition , viral protease modulation , and metabolic enzyme regulation (PKM2) . It provides actionable SAR (Structure-Activity Relationship) insights and validated experimental protocols for quantifying binding kinetics.[1]

Part 1: The Pharmacophore Architecture[1]

The scaffold consists of three distinct functional units, each contributing to the overall binding thermodynamics:

-

The Pyridine Headgroup:

-

Role: Acts as a hydrogen bond acceptor (via the ring nitrogen) and a solubility enhancer.[1][2]

-

Binding Mechanics: In kinase targets, the pyridine nitrogen often interacts with the hinge region backbone (e.g., Glu or Asp residues). The position of the nitrogen (2-, 3-, or 4-position relative to the carbonyl) dictates the vector of these interactions.

-

-

The Carbonyl Linker:

-

Role: Provides a rigid planar connector (amide resonance) that restricts rotational freedom, reducing the entropic penalty upon binding.

-

Binding Mechanics: The carbonyl oxygen serves as a critical H-bond acceptor for water-mediated bridges or direct backbone interactions.[1]

-

-

The Piperazine Core:

Part 2: High-Affinity Binding Targets

PIM Kinases (PIM-1, PIM-2, PIM-3)

The pyridine-carbonyl piperazine motif has emerged as a potent scaffold for inhibiting Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, which are overexpressed in hematological malignancies like Acute Myeloid Leukemia (AML).[1]

-

Mechanism of Action: ATP-competitive inhibition.[1]

-

Binding Mode:

-

The pyridine ring mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (specifically Glu121 and Asp128 in PIM-1).

-

The carbonyl group orients the piperazine ring towards the ribose-binding pocket.[1]

-

Key Interaction: The protonated piperazine nitrogen forms a salt bridge with Asp186 , a conserved residue in the catalytic loop.

-

-

SAR Insight: Substitution at the pyridine C-2 position (e.g., with an amino or methoxy group) often enhances affinity by displacing a conserved water molecule.[1]

Pyruvate Kinase M2 (PKM2)

Picolinoyl piperazine derivatives (where the carbonyl is at the pyridine-2 position) act as allosteric modulators of PKM2, a rate-limiting glycolytic enzyme critical for cancer cell metabolism (Warburg effect).[1]

-

Mechanism of Action: Allosteric activation or inhibition (depending on substitution).[1]

-

Binding Mode:

-

These compounds bind to the FBP (Fructose-1,6-bisphosphate) binding pocket .[1]

-

The scaffold stabilizes the tetrameric form of PKM2 (activators) or locks it in the dimeric form (inhibitors).[1]

-

Key Interaction: The pyridine nitrogen interacts with Lys433 , while the piperazine moiety extends into the interface between subunits, mediating hydrophobic contacts.

-

SARS-CoV-2 Main Protease (Mpro)

Recent studies have identified nicotinoyl piperazine derivatives (pyridine-3-carbonyl) as non-covalent inhibitors of the viral Mpro.[1]

-

Mechanism of Action: Non-covalent active site inhibition.[1]

-

Binding Mode:

-

The scaffold fits into the substrate-binding cleft located between domains I and II.[1]

-

The pyridine-carbonyl moiety occupies the S1 pocket , interacting with His163 .

-

The piperazine ring acts as a linker, positioning distal aromatic groups into the S2 or S4 pockets.

-

Part 3: Visualization of SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing the pyridine-carbonyl piperazine scaffold against PIM kinases.

Figure 1: SAR logic flow for PIM kinase targeting, highlighting the specific mechanistic role of each scaffold component.

Part 4: Experimental Validation Protocol

To validate binding affinity (

Protocol: SPR Analysis (Biacore/Sierra)[1]

Objective: Determine the binding affinity of a library of pyridine-carbonyl piperazines against Recombinant Human PIM-1.

Reagents:

-

Ligand: Biotinylated PIM-1 protein (C-terminal biotinylation tag).[1]

-

Analyte: Pyridine-carbonyl piperazine derivatives (10 mM DMSO stocks).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 1% DMSO.[1]

Step-by-Step Methodology:

-

Chip Preparation (Capture):

-

Use a Streptavidin (SA) sensor chip.[1]

-

Condition the chip with three 1-minute injections of 1 M NaCl / 50 mM NaOH.[1]

-

Inject Biotin-PIM-1 (10 µg/mL in running buffer) over the active flow cell at 10 µL/min until a capture level of ~2000 RU (Response Units) is achieved.[1]

-

Leave the reference flow cell as a blank (Streptavidin only).[1]

-

-

Solvent Correction:

-

Prepare a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index changes, as the analytes are dissolved in DMSO.

-

-

Kinetic Titration (Single Cycle Kinetics):

-

Prepare a 5-point dilution series of the analyte (e.g., 0.1, 0.3, 1.0, 3.3, 10 µM).

-

Injection: Inject the samples sequentially from lowest to highest concentration without regeneration in between.

-

Flow Rate: High flow rate (30-50 µL/min) to minimize mass transport limitations.

-

Contact Time: 60 seconds per concentration.

-

Dissociation Time: 300 seconds after the final injection.[1]

-

-

Data Analysis:

-

Double-reference the data: Subtract the signal from the reference flow cell and the signal from a buffer-only blank injection.[1]

-

Fit the sensorgrams to a 1:1 Langmuir Binding Model .

-

Report

(Affinity),

-

Assay Workflow Diagram

Figure 2: Workflow for Surface Plasmon Resonance (SPR) kinetic analysis of piperazine derivatives.

Part 5: Quantitative Data Summary

The following table summarizes reported binding affinities for key targets using this scaffold.

| Target | Specific Scaffold Variant | Binding Metric | Value | Reference |

| PIM-1 Kinase | Isonicotinoyl piperazine (N-pyridinyl amide) | IC50 | 1.96 nM | [1] |

| PIM-2 Kinase | Isonicotinoyl piperazine | IC50 | 38.9 nM | [1] |

| SARS-CoV-2 Mpro | 4-methoxy nicotinoyl piperazine | IC50 | ~14 µM (Hit) -> 16 nM (Lead) | [2] |

| PKM2 | Picolinoyl piperazine | AC50 (Activation) | < 100 nM | [3] |

References

-

Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold. Source: SSRN (Preprint).[1][3] URL:[Link][1][3]

-

Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors. Source: ResearchGate / Journal of Medicinal Chemistry (Context).[1] URL:[Link]

-

Therapeutic compounds and compositions (PKM2 Modulators). Source: Google Patents (WO2011002817A1).[1] URL:

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: NIH / PubMed Central.[1] URL:[Link][1]

Methodological & Application

Technical Application Note: Regioselective Synthesis of 2-Methyl-1-(pyridine-3-carbonyl)piperazine

Abstract & Scope

This protocol details the regioselective synthesis of 2-Methyl-1-(pyridine-3-carbonyl)piperazine (also known as 1-nicotinoyl-2-methylpiperazine). Direct acylation of 2-methylpiperazine is chemically ambiguous due to the presence of two nucleophilic amine sites. This guide addresses the steric challenge by utilizing a protection-deprotection strategy to ensure the nicotinoyl moiety attaches exclusively to the sterically hindered N1 position, leaving the N4 position available as a free amine or for further derivation.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Retrosynthetic Analysis & Strategic Logic

The core challenge in synthesizing this molecule is regioselectivity .

-

2-Methylpiperazine contains two secondary amines:

-

N1 (Hindered): Adjacent to the methyl group (C2). Lower nucleophilicity due to steric bulk.

-

N4 (Unhindered): Distal to the methyl group. Higher kinetic nucleophilicity.

-

Direct reaction with nicotinoyl chloride preferentially yields the N4-acylated product (unwanted isomer). Therefore, we must invert the reactivity profile using a blocking group.

Synthetic Strategy (3-Phase Workflow)

-

Phase 1 (Kinetic Protection): Selectively protect the highly reactive N4 with a Boc group at low temperature.

-

Phase 2 (Forced Coupling): Drive acylation at the hindered N1 using an activated nicotinic acid derivative.

-

Phase 3 (Deprotection): Acidic cleavage of the Boc group to reveal the final product.

Figure 1: Strategic workflow for regioselective synthesis avoiding the N4-acylated impurity.

Materials & Critical Reagents

| Reagent | CAS No.[1] | Eq.[2][3][4] | Role | Critical Attribute |

| 2-Methylpiperazine | 109-07-9 | 1.0 | SM | Racemic or Enantiopure (R/S) |

| Di-tert-butyl dicarbonate ( | 24424-99-5 | 0.95 | Protecting | Limiting reagent to avoid bis-Boc |

| Nicotinoyl Chloride HCl | 1002-03-5 | 1.2 | Acylating | Moisture sensitive; store under |

| Triethylamine (TEA) | 121-44-8 | 3.0 | Base | Dry, distilled preferred |

| Trifluoroacetic Acid (TFA) | 76-05-1 | 10-20 | Deprotecting | Use in fume hood (corrosive) |

| Dichloromethane (DCM) | 75-09-2 | - | Solvent | Anhydrous for Phase 2 |

Experimental Protocol

Phase 1: Regioselective N4-Protection

Objective: Synthesize 4-(tert-butoxycarbonyl)-2-methylpiperazine.

-

Dissolution: In a 250 mL round-bottom flask (RBF), dissolve 2-methylpiperazine (5.0 g, 50.0 mmol, 1.0 eq) in DCM (100 mL).

-

Cooling: Cool the solution to 0°C using an ice/water bath. Crucial: Low temperature maximizes the kinetic selectivity for the unhindered N4.

-

Addition: Dissolve

(10.3 g, 47.5 mmol, 0.95 eq) in DCM (20 mL). Add this solution dropwise over 30 minutes.-

Note: Using a slight deficit of

ensures no bis-protected byproduct is formed.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

-

Workup (Selective Extraction):

-

Wash the organic layer with water (3 x 50 mL).

-

Mechanism:[4][5][6][7] The bis-Boc byproduct (neutral) and mono-Boc product (organic soluble) remain in DCM. Unreacted 2-methylpiperazine (highly polar/basic) partitions into the aqueous phase.

-

Dry organic layer over

, filter, and concentrate in vacuo. -

Yield: Expect ~90-95% of a colorless oil/solid.

-

Validation:

NMR should show a single Boc peak (~1.45 ppm) and integration of methyl doublet confirming mono-protection.

-

Phase 2: N1-Acylation (The Coupling)

Objective: Synthesize tert-butyl 2-methyl-4-(pyridine-3-carbonyl)piperazine-1-carboxylate. Correction: Numbering flips upon protection. The intermediate is 1-Nicotinoyl-4-Boc-2-methylpiperazine (if numbering from amide) or tert-butyl 3-methyl-4-(nicotinoyl)piperazine-1-carboxylate. Let's stick to the structure: N1(Acyl)-C2(Me)-...-N4(Boc).

-

Setup: Dissolve the Phase 1 Intermediate (4.0 g, ~20 mmol) in anhydrous DCM (80 mL) under Nitrogen atmosphere.

-

Base Addition: Add Triethylamine (8.4 mL, 60 mmol, 3.0 eq). Cool to 0°C.

-

Acylation: Add Nicotinoyl Chloride Hydrochloride (4.2 g, 24 mmol, 1.2 eq) portion-wise over 15 minutes.

-

Alternative: If acid chloride is unavailable, use Nicotinic Acid (1.2 eq) + HATU (1.3 eq) + DIPEA (3.0 eq) in DMF/DCM.

-

-

Reaction: Warm to RT and stir for 12 hours. The suspension will turn unclear due to TEA-HCl salt formation.

-

Workup:

-

Quench with saturated

(50 mL). -

Extract with DCM (2 x 50 mL).

-

Wash combined organics with Brine.[3] Dry (

) and concentrate.

-

-

Purification: Flash Column Chromatography (SiO2).

-

Eluent: 0-5% MeOH in DCM.

-

Target: The intermediate is usually a viscous oil or foam.

-

Phase 3: Deprotection & Isolation

Objective: Cleave Boc to yield 2-Methyl-1-(pyridine-3-carbonyl)piperazine.

-

Deprotection: Dissolve the Phase 2 intermediate in DCM (20 mL). Add TFA (10 mL) dropwise at RT.

-

Observation: Gas evolution (

) and isobutylene formation.

-

-

Monitoring: Stir for 2-3 hours. Monitor by TLC (disappearance of high Rf spot) or LCMS.

-

Isolation (Free Base):

-

Concentrate the reaction mixture to remove excess TFA (azeotrope with toluene if necessary).

-

Resuspend the residue in DCM (50 mL).

-

Neutralization: Carefully add saturated aqueous

or 1N NaOH until pH > 12. -

Separate layers.[3] Extract aqueous layer with DCM (3 x 50 mL) and Ethyl Acetate (2 x 50 mL). Note: The product is polar; thorough extraction is required.

-

-

Final Polish: Dry combined organics (

) and concentrate to dryness. -

Result: Off-white to pale yellow solid.

Analytical Validation

| Technique | Diagnostic Signal | Interpretation |

| Methyl group doublet. | ||

| Pyridine protons ( | ||

| Broad singlet ~2.0-3.0 ppm | Free amine (N4-H) after deprotection. | |

| LC-MS | [M+H]+ = 220.14 | Consistent with Formula |

| Regiochemistry | HMBC Correlation | Coupling between C2-Methyl protons and the C2 carbon, which correlates to the N1-Amide Carbonyl. |

Troubleshooting Guide

Figure 2: Troubleshooting decision tree for common synthesis issues.

References

-

Regioselective Protection of Piperazines

-

Sigma-Aldrich. (R)-1-Boc-3-methylpiperazine Product Sheet. (Demonstrates commercial viability of the N4-protected isomer, often named inversely in catalogs). Link

-

-

General Synthesis of Monosubstituted Piperazines

-

Nicotinoyl Piperazine Derivatives

-

European Patent EP0323303B1. Nicotinoyl piperazine derivatives, process for their preparation. (Industrial precedent for nicotinoyl coupling). Link

-

-

Properties of N-Methylpiperazine

-

Wikipedia/EPA. N-Methylpiperazine Safety and Synthesis. (Background on methylpiperazine handling). Link

-

Sources

- 1. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Piperidine synthesis [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols [organic-chemistry.org]

- 5. Flow Synthesis of 2-Methylpyridines via α-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

Application Note: Optimal Reaction Conditions for the Regioselective Acylation of 2-Methylpiperazine with Nicotinic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Condition Optimization, and Self-Validating Experimental Protocols

Introduction & Mechanistic Rationale

The incorporation of piperazine and pyridine motifs is a cornerstone strategy in modern drug discovery, featuring prominently in the development of kinase inhibitors, GPCR ligands, and antiviral agents [1]. Specifically, the coupling of nicotinic acid (pyridine-3-carboxylic acid) with unsymmetrical diamines like 2-methylpiperazine generates highly valuable pharmacophores [4].

However, this coupling presents a classic synthetic challenge: regioselectivity .

2-Methylpiperazine possesses two secondary nitrogen atoms with distinct steric environments. The N1 position is sterically hindered by the adjacent

While highly reactive acylating agents (such as acid chlorides generated via oxalyl chloride) act as "hot" electrophiles that indiscriminately attack both nitrogen atoms, utilizing bulky, mild coupling agents capitalizes on the steric disparity between the N1 and N4 positions [3]. By carefully selecting the coupling reagent and controlling the reaction kinetics, chemists can achieve excellent regioselectivity without the need for exhaustive protection/deprotection sequences [2].

Optimization of Reaction Conditions

To achieve optimal regioselectivity, the choice of coupling agent is the most critical variable. The table below summarizes the causality between the chosen activation strategy and the resulting reaction profile.

Table 1: Comparative Analysis of Coupling Strategies

| Coupling Strategy | Reagents | Electrophile Reactivity | Steric Discrimination | Regioselectivity (N4:N1) | Yield |

| Acid Chloride | (COCl)₂, DMF (cat.), Et₃N | Extremely High | Low | ~ 3:1 | Moderate (Di-acylation common) |

| Uronium Salt | HATU, DIPEA | High | Moderate | ~ 5:1 | High |

| Carbodiimide | EDC·HCl, HOBt, DIPEA | Moderate | Moderate | ~ 8:1 | Good |

| Acylimidazole | CDI (1,1'-Carbonyldiimidazole) | Mild | High (Bulky) | > 20:1 | Excellent (>85%) |

Expert Insight: 1,1'-Carbonyldiimidazole (CDI) is the optimal reagent for this transformation [2]. CDI reacts with nicotinic acid to form a nicotinoyl imidazole intermediate. This intermediate is a "softer," bulkier electrophile compared to an acid chloride. The substantial steric bulk of the imidazole leaving group strongly disfavors nucleophilic attack by the hindered N1 nitrogen, effectively funneling the reaction toward the unhindered N4 position.

Mechanistic pathway of CDI-mediated regioselective N4-acylation.

Experimental Protocol: CDI-Mediated N4-Acylation

This protocol is designed as a self-validating system . The physical phenomena observed during the reaction (e.g., gas evolution) act as real-time indicators of reaction progress, ensuring high fidelity and reproducibility.

Materials Required

-

Nicotinic Acid: 1.00 equivalent (equiv)

-

1,1'-Carbonyldiimidazole (CDI): 1.05 equiv (Ensure bottle is stored under inert atmosphere; degraded CDI yields poor activation).

-

2-Methylpiperazine: 1.10 equiv

-

Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-step experimental workflow for the synthesis of N4-nicotinoyl-2-methylpiperazine.

Step-by-Step Methodology

Step 1: Electrophile Activation

-

Suspend nicotinic acid (1.00 equiv) in anhydrous THF (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a venting needle (to allow gas escape).

-

Add CDI (1.05 equiv) portion-wise at room temperature (25 °C).

-

Causality & Validation: The addition of CDI will trigger the immediate release of carbon dioxide (

). The reaction mixture will transition from a suspension to a clear solution as the nicotinoyl imidazole intermediate forms. Stir for 1–2 hours until all

Step 2: Regioselective Coupling

-

In a separate flask, dissolve 2-methylpiperazine (1.10 equiv) in anhydrous THF (0.5 M).

-

Cool the piperazine solution to 0 °C using an ice bath.

-

Transfer the activated nicotinoyl imidazole solution to an addition funnel and add it dropwise to the chilled piperazine solution over 30 minutes.

-

Causality & Validation: Adding the activated electrophile to a slight excess of the chilled diamine leverages kinetic control. At 0 °C, the unhindered N4 position possesses sufficient thermal energy to attack the bulky electrophile, while the hindered N1 position does not [3].

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–6 hours. Monitor completion via TLC (DCM:MeOH 9:1, visualized with UV and Dragendorff's reagent to detect the secondary amine).

Step 3: Workup and Isolation

-

Concentrate the reaction mixture under reduced pressure to remove THF.

-

Redissolve the crude residue in Dichloromethane (DCM).

-

Wash the organic layer with distilled water (3 × 20 mL) followed by brine (1 × 20 mL).

-

Causality & Validation: Unlike EDC or HATU couplings which leave behind complex organic salts, the sole byproduct of a CDI coupling is imidazole. Imidazole is highly water-soluble and is efficiently partitioned into the aqueous phase during this wash, self-purifying the organic layer without the immediate need for column chromatography.

-

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo to yield the crude N4-nicotinoyl-2-methylpiperazine. If necessary, purify via recrystallization or flash chromatography (DCM/MeOH gradient).

References

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.1

-

Process for preparing 4-acyl substituted-2-methylpiperazines (CN100448849C). Google Patents. 2

-

Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir. Medicinal Chemistry Research.

-

In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine / PMC. 3

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN100448849C - A kind of preparation method of 4-acyl substitution-2-methylpiperazine compound - Google Patents [patents.google.com]

- 3. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

Reagents and catalysts for synthesizing 2-Methyl-1-(pyridine-3-carbonyl)piperazine

Application Note: Regioselective Synthesis of 2-Methyl-1-(pyridine-3-carbonyl)piperazine

Executive Summary

The synthesis of asymmetrical piperazine derivatives is a foundational operation in modern medicinal chemistry, particularly in the development of targeted therapeutics such as kinase inhibitors and GPCR ligands. The target compound, 2-Methyl-1-(pyridine-3-carbonyl)piperazine , features a nicotinoyl group at the sterically hindered N1 position and a free secondary amine at the N4 position. Because direct acylation of 2-methylpiperazine yields poor regiocontrol, a robust protection-acylation-deprotection sequence is required[1]. This application note details a field-proven, three-step protocol designed for high yield, strict regioselectivity, and self-validating analytical checkpoints.

Mechanistic Rationale & Regioselectivity Logic

The success of this synthetic route hinges entirely on the initial regioselective protection of 2-methylpiperazine. The piperazine ring contains two secondary amines with distinct steric environments:

-

N1 Position: Flanked by a methyl group at C2, creating significant steric bulk.

-

N4 Position: Unhindered and sterically accessible.

When treated with di-tert-butyl dicarbonate (Boc₂O), the bulky electrophile preferentially attacks the less hindered N4 position. This kinetic and thermodynamic preference allows the chemist to selectively mask the N4 amine, leaving the more challenging N1 position isolated for subsequent acylation with nicotinoyl chloride[2].

Fig 1. Mechanistic logic governing the regioselective N4-Boc protection of 2-methylpiperazine.

Materials and Reagents

| Reagent / Material | Role | MW ( g/mol ) | Equivalents |

| 2-Methylpiperazine | Starting Material | 100.16 | 1.0 |

| Boc₂O | Protecting Group | 218.25 | 1.0 |

| Nicotinoyl Chloride HCl | Acylating Agent | 178.02 | 1.2 |

| DIPEA | Non-nucleophilic Base | 129.24 | 3.0 |

| TFA | Deprotecting Acid | 114.02 | Excess |

| Dichloromethane (DCM) | Solvent | 84.93 | N/A |

Step-by-Step Self-Validating Protocols

Step 1: Regioselective N4-Boc Protection

-

Reaction Setup: Dissolve 2-methylpiperazine (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (N₂ or Ar). Cool the reaction flask to 0 °C using an ice bath.

-

Reagent Addition: Dissolve Boc₂O (1.0 eq) in a small volume of DCM and add it dropwise over 30 minutes.

-

Causality: Slow addition at 0 °C keeps the localized concentration of the electrophile low, suppressing the formation of the undesired di-Boc byproduct and maximizing N4 selectivity.

-

-

Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Validation (TLC): Spot the reaction mixture against the starting material on silica TLC (DCM:MeOH 9:1). The desired product (4-Boc-2-methylpiperazine) will stain purple/pink with ninhydrin due to the presence of the free N1 secondary amine. Di-Boc byproduct will not stain.

-

Workup: Wash the organic layer with saturated aqueous Na₂CO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Intermediate 1 .

Step 2: N1-Acylation with Nicotinoyl Chloride

-

Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and cool to 0 °C.

-

Reagent Addition: Add Nicotinoyl chloride hydrochloride (1.2 eq) in small portions.

-

Causality: Nicotinoyl chloride is supplied as a hydrochloride salt to prevent self-condensation. Therefore, 3.0 equivalents of DIPEA are strictly required: one to neutralize the salt, one to scavenge the HCl generated during acylation, and a slight excess to maintain a basic environment. This ensures the N1 amine remains deprotonated and highly nucleophilic[1].

-

-

Incubation: Stir at room temperature for 12 hours.

-

Validation & Workup: Quench the reaction with saturated aqueous NaHCO₃.

-

Causality: The basic aqueous wash neutralizes unreacted acid chloride and pulls water-soluble pyridine byproducts into the aqueous layer. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography to yield Intermediate 2 .

-

Step 3: Boc Deprotection

-

Reaction Setup: Dissolve Intermediate 2 in DCM (0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 1:4 ratio of TFA:DCM.

-

Causality: TFA protonates the tert-butyl ester oxygen, triggering a fragmentation that releases isobutylene gas and carbon dioxide. According to Le Chatelier's principle, the continuous escape of these gaseous byproducts irreversibly drives the deprotection to completion. DCM is selected as the co-solvent because it effectively solvates the highly polar intermediate species without participating in side reactions.

-

-

Incubation: Stir at room temperature for 2 hours.

-

Validation (MS): Reaction completion is confirmed via LC-MS (ESI+). The [M+H]⁺ peak at 306 (Intermediate 2) must completely disappear, replaced by the product peak at 206.

-

Workup: Concentrate the mixture in vacuo to remove excess TFA. Neutralize the resulting TFA salt by passing it through a basic ion-exchange resin or by washing with 1M NaOH and extracting with a polar organic solvent (e.g., 10% MeOH in DCM) to yield the final free-base product.

Fig 2. Three-step synthetic workflow for 2-Methyl-1-(pyridine-3-carbonyl)piperazine.

Quantitative Data & Analytical Summary

| Step | Compound | Expected Yield | MW ( g/mol ) | MS [M+H]⁺ (m/z) | TLC R_f (DCM:MeOH 9:1) |

| 1 | 4-Boc-2-methylpiperazine | 85 - 90% | 200.28 | 201.1 | 0.35 (Ninhydrin Active) |

| 2 | 4-Boc-1-(pyridine-3-carbonyl)-2-methylpiperazine | 80 - 85% | 305.38 | 306.2 | 0.60 (UV Active) |

| 3 | 2-Methyl-1-(pyridine-3-carbonyl)piperazine | > 95% | 205.26 | 206.1 | 0.15 (UV & Ninhydrin Active) |

References

-

Title: Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][1]

-

Title: Sotorasib. GTPase KRAS (G12C mutant) inhibitor Source: Drugs of the Future / Journals on Portico URL: [Link][2]

Sources

Scalable production methods for pyridine-piperazine amide derivatives

Application Note: Scalable Production of Pyridine-Piperazine Amide Derivatives

Executive Summary: The Scale-Up Gap

The pyridine-piperazine amide motif is a cornerstone in modern drug design, featuring prominently in kinase inhibitors (e.g., Palbociclib analogs), GPCR ligands, and antimicrobial agents. In the discovery phase, these molecules are typically synthesized using expensive reagents like HATU or EDC/HOBt followed by preparative HPLC.

However, these methods are economically and environmentally non-viable at the kilogram scale due to:

-

Atom Economy: High molecular weight byproducts (e.g., tetramethylurea from HATU).

-

Purification Bottlenecks: The difficulty of removing trace urea byproducts without chromatography.

-

Solubility: The "grease-like" solubility of free-base piperazine derivatives often prevents simple crystallization.

This guide details three scalable protocols designed to overcome these barriers, focusing on Propylphosphonic Anhydride (T3P) for purity-critical applications and 1,1'-Carbonyldiimidazole (CDI) for cost-sensitive campaigns.

Strategic Route Selection

Before selecting a protocol, the process chemist must evaluate the specific constraints of the substrate.

Table 1: Coupling Reagent Decision Matrix

| Feature | T3P (Propylphosphonic Anhydride) | CDI (Carbonyldiimidazole) | Acid Chloride (SOCl2/Oxalyl Cl) |

| Primary Use Case | Late-stage, chiral, or steric bulk.[1] | Early-stage, commodity scale. | Robust, simple substrates. |

| Cost | Moderate to High. | Low. | Very Low. |

| Byproducts | Water-soluble (Easy wash).[2][3] | CO₂, Imidazole (Water soluble). | HCl, SO₂ (Gas scrubbing req). |

| Epimerization | Very Low (Ideal for chiral centers). | Moderate. | High (Risk of ketene formation). |

| Safety | High thermal stability.[2] | CO₂ off-gassing risks. | Exothermic; moisture sensitive. |

Visualizing the Decision Process

Figure 1: Decision tree for selecting the optimal amide coupling reagent based on substrate chirality and economic constraints.

Protocol A: High-Purity Batch Synthesis (The T3P Method)

Application: Ideal for GMP campaigns where impurity profiles are strictly controlled. T3P acts as a cyclic anhydride, activating the acid with minimal epimerization.

Mechanism: The pyridine carboxylic acid reacts with T3P to form a mixed anhydride. The piperazine nucleophile attacks the carbonyl, releasing water-soluble propylphosphonic acid byproducts.

Reagents:

-

Pyridine Carboxylic Acid (1.0 equiv)

-

N-Boc-Piperazine or Substituted Piperazine (1.1 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.2 - 1.5 equiv)

-

Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step Protocol:

-

Charging: To a reactor equipped with an overhead stirrer and temperature probe, charge the Pyridine Carboxylic Acid and Solvent (10 volumes).

-

Base Addition: Add Pyridine (or DIPEA). Note: If the acid is zwitterionic, ensure full dissolution.

-

Amine Addition: Charge the Piperazine derivative . Cool the mixture to 0–5 °C.

-

Activation & Coupling: Add T3P solution dropwise over 30–60 minutes, maintaining internal temperature < 10 °C.

-